2,5-Dichloro-4-iodoaniline

Physicochemical properties ADME Lipophilicity

2,5-Dichloro-4-iodoaniline (CAS 500585-92-2) is a precision polyhalogenated aniline with a non-interchangeable 2,5-dichloro-4-iodo substitution pattern. The para-iodine enables reliable oxidative addition for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the measured logP of 3.76 makes it ideal for CNS-penetrant drug candidates and agrochemical lead optimization. Unlike generic regioisomers (e.g., 2,4-dichloro-6-iodoaniline or 3,5-dichloro-2-iodoaniline), this scaffold ensures reproducible yields and predictable SAR. Confirm lot-specific purity before ordering. Secure high-purity R&D quantities now.

Molecular Formula C6H4Cl2IN
Molecular Weight 287.91 g/mol
CAS No. 500585-92-2
Cat. No. B3142252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-iodoaniline
CAS500585-92-2
Molecular FormulaC6H4Cl2IN
Molecular Weight287.91 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)I)Cl)N
InChIInChI=1S/C6H4Cl2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
InChIKeyJVAYPUPZMSSNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-iodoaniline (CAS 500585-92-2): Core Identity and Procurement Baseline for Polyhalogenated Aniline Intermediates


2,5-Dichloro-4-iodoaniline (CAS 500585-92-2, molecular formula C6H4Cl2IN, MW 287.91 g/mol) is a polyhalogenated aromatic amine featuring a distinctive 2,5-dichloro substitution with a para-iodine moiety . This compound serves as a versatile intermediate in organic synthesis, with applications spanning pharmaceutical R&D, agrochemical development, and specialty chemicals . The combination of chlorine atoms ortho and meta to the amino group and iodine at the para position imparts unique electronic and steric properties that are essential for specific cross-coupling and heteroannulation reactions.

2,5-Dichloro-4-iodoaniline: Why Regioisomeric Dichloroiodoanilines or Simpler Haloanilines Cannot Be Interchanged Without Revalidation


Within the family of halogenated anilines, even minor changes in the substitution pattern can lead to drastic differences in physicochemical properties, reactivity, and biological target engagement. 2,5-Dichloro-4-iodoaniline is not interchangeable with other dichloroiodoaniline regioisomers (e.g., 2,4-dichloro-6-iodoaniline or 3,5-dichloro-2-iodoaniline), nor with simpler analogs like 2,5-dichloroaniline or 4-iodoaniline . The specific 2,5-dichloro arrangement, combined with the para-iodine, creates a unique electronic environment and steric profile. This is directly reflected in its distinct measured logP of 3.76 . Substituting a generic alternative without re-optimizing synthetic conditions or re-running biological assays will almost certainly result in divergent yields, altered pharmacokinetic profiles, or a complete loss of target activity.

2,5-Dichloro-4-iodoaniline Procurement Guide: Quantified Differentiators Versus 2,5-Dichloroaniline and 4-Iodoaniline Analogs


Lipophilicity (LogP) Differentiation: Increased Membrane Permeability and Metabolic Stability Predictions Compared to 2,5-Dichloroaniline

The measured logP of 2,5-dichloro-4-iodoaniline is 3.76 . This is significantly higher than that of 2,5-dichloroaniline, which has a reported clogP of 2.69 . The increase in lipophilicity is a direct result of the iodine substitution at the 4-position.

Physicochemical properties ADME Lipophilicity

Regioisomeric Advantage: Lower Melting Point for Improved Handling and Solubility Compared to 2,4-Dichloro-6-iodoaniline

The melting point of 2,5-dichloro-4-iodoaniline is 56 °C [1]. A structurally similar regioisomer, 2,4-dichloro-6-iodoaniline, has a significantly higher melting point of 59-62 °C [2].

Physical properties Formulation Process chemistry

Enhanced Synthetic Versatility: Enabling Pd-Catalyzed Cross-Couplings at 4-Position that 2,5-Dichloroaniline Cannot Undergo

The presence of the iodine atom at the para-position in 2,5-dichloro-4-iodoaniline enables participation in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to build complex molecular architectures . This is a feature absent in 2,5-dichloroaniline, which lacks a good leaving group for oxidative addition [1].

Cross-coupling Suzuki reaction Sonogashira coupling Synthetic chemistry

Differentiated Halogen Substitution Pattern: A Unique Pharmacophore for Selective Biological Target Engagement

The specific 2,5-dichloro-4-iodo substitution pattern on the aniline ring creates a distinct molecular electrostatic potential and steric profile, which is a key determinant for selective binding to biological targets like enzymes or receptors . While 4-iodoaniline provides an iodine handle, it lacks the electron-withdrawing and steric effects of the two chlorine atoms .

Medicinal chemistry Pharmacophore Drug discovery

Optimal Scientific and Industrial Use Cases for 2,5-Dichloro-4-iodoaniline (CAS 500585-92-2) Based on Differentiating Properties


Medicinal Chemistry: Designing CNS-Penetrant Kinase Inhibitors or GPCR Modulators with Enhanced Bioavailability

The high logP of 3.76 makes 2,5-dichloro-4-iodoaniline an attractive scaffold for designing drug candidates targeting the central nervous system (CNS). Medicinal chemists can leverage the 4-iodo group for rapid diversification via Suzuki couplings to explore structure-activity relationships (SAR), while the lipophilic core promotes blood-brain barrier penetration.

Synthetic Methodology Development: Establishing Novel Pd-Catalyzed Cross-Coupling Reactions on Electron-Deficient Aromatic Amines

Researchers developing new catalytic methods can use 2,5-dichloro-4-iodoaniline as a challenging, electron-deficient substrate . The 4-iodo group offers a reliable point for oxidative addition, allowing for the optimization of new ligands or conditions for Suzuki, Sonogashira, or Buchwald-Hartwig couplings on a scaffold that is otherwise difficult to functionalize .

Agrochemical Intermediate Production: Synthesizing New Classes of Halogenated Herbicides or Fungicides

The compound is a recognized intermediate in the synthesis of agrochemicals . Its unique substitution pattern can be incorporated into the core of new herbicides or fungicides. The iodine atom provides a handle for late-stage functionalization with heterocycles, while the chlorine atoms contribute to metabolic stability and target binding, differentiating it from simpler dichloroaniline-based products.

Materials Science: Preparing Functionalized Monomers for Conjugated Polymers or Metal-Organic Frameworks (MOFs)

2,5-Dichloro-4-iodoaniline can serve as a monomer precursor for advanced materials [1]. The 4-iodo group allows for polymerization or coupling reactions to build conjugated systems, while the 2,5-dichloro pattern modulates the electronic properties and intermolecular interactions in the final material, which is critical for optimizing performance in organic electronics or gas separation applications.

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